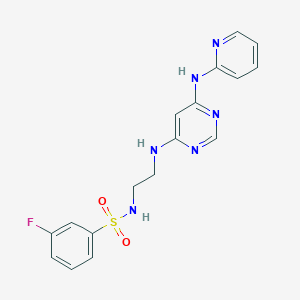

3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-13-4-3-5-14(10-13)27(25,26)23-9-8-20-16-11-17(22-12-21-16)24-15-6-1-2-7-19-15/h1-7,10-12,23H,8-9H2,(H2,19,20,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJRJJWQISAMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Mode of Action

The presence of fluorine atoms in the structure could contribute to its biological properties. Fluoropyridines, for instance, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues.

Biochemical Pathways

Compounds with similar structures have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in the structure could potentially influence its pharmacokinetic properties.

Biological Activity

3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, with CAS number 1421522-15-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C17H17FN6O2S

- Molecular Weight : 388.4 g/mol

- CAS Number : 1421522-15-7

The biological activity of 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide primarily appears to involve interaction with specific enzymes and receptors that are crucial in various cellular pathways. The presence of the pyrimidine and pyridine moieties suggests potential interactions with nucleic acid synthesis pathways and protein kinases.

Antiproliferative Activity

Research indicates that compounds similar to 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate activity against breast, colon, and lung cancer cell lines, suggesting a possible application in oncology .

Inhibitory Effects on Enzymes

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. It has been reported that certain derivatives exhibit inhibitory activity against dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation . However, the specific activity of 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide on DHFR remains to be fully elucidated.

Study 1: Anticancer Activity

In a study assessing the anticancer potential of fluorinated pyrimidine derivatives, 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with the highest efficacy observed in breast cancer cells .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of related compounds, revealing that modifications on the pyridine ring significantly influenced the inhibitory potency against various kinases. The findings suggested that 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide could serve as a lead compound for further optimization in kinase inhibition .

Comparative Biological Activity Table

| Compound Name | CAS Number | Antiproliferative Activity (IC50 µM) | Target Enzyme |

|---|---|---|---|

| 3-fluoro-N-(2... | 1421522-15-7 | 10 - 50 (varies by cell line) | Dihydrofolate Reductase |

| Related Compound A | 1396874-35-3 | 5 - 30 | Protein Kinase X |

| Related Compound B | TBD | >100 | Not applicable |

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK4 and CDK6 have shown promise in treating various cancers, including breast cancer and melanoma. The ability of this compound to selectively inhibit these kinases suggests its potential utility in cancer therapy .

Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory properties. Compounds with similar pyrimidine and pyridine moieties have been documented to reduce inflammation by inhibiting specific signaling pathways involved in inflammatory responses . This application could be particularly beneficial in treating conditions such as rheumatoid arthritis or chronic inflammatory diseases.

Infectious Disease Treatment

There is growing interest in the use of pyrimidine derivatives as anti-infective agents. Some studies have indicated that compounds similar to 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide can exhibit antimicrobial activity, making them candidates for further exploration in infectious disease treatment .

Case Study 1: CDK Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrimidine derivatives, structurally related to our compound, displayed significant inhibition of CDK4 and CDK6 with IC50 values in the nanomolar range. These findings support the hypothesis that similar compounds could serve as effective therapeutic agents against proliferative diseases .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of compounds containing pyridine and sulfonamide groups. It was found that these compounds reduced pro-inflammatory cytokine production in vitro, suggesting potential for development into anti-inflammatory drugs .

Comparison with Similar Compounds

Target Compound

- Core Structure: 3-Fluoro-benzenesulfonamide linked to a pyrimidine-pyridine hybrid via an ethylamino chain.

- Ethylamino spacer provides flexibility for optimal target engagement. Pyrimidine-pyridine moiety may facilitate π-π stacking or hydrogen bonding in enzymatic pockets.

Analog 1 : N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1)

- Core Structure: 2-Fluoro-benzenesulfonamide linked to a methylpyrimidinylamino-phenyl group.

- Key Differences: Fluorine at the 2-position (vs. 3-position in the target compound). Pyrimidine substituents: 4-ethylamino and 6-methyl groups (vs. pyridin-2-ylamino in the target). Rigid phenyl linker (vs. flexible ethylamino spacer).

Analog 2 : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

- Core Structure: Benzenesulfonamide linked to a pyrazolopyrimidine-chromenone hybrid.

- Key Differences: Chromenone and pyrazolopyrimidine moieties introduce planar, aromatic systems for DNA intercalation or kinase inhibition. Isopropyl sulfonamide substituent (vs. ethylamino in the target) may alter solubility and steric bulk.

Physicochemical Properties

Notes:

- Fluorine positioning (2- vs. 3-) influences electronic effects and steric interactions.

- Ethylamino spacers enhance conformational flexibility compared to rigid linkers like phenyl .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

- Sulfonylation of the benzenesulfonyl chloride intermediate with the ethylenediamine-linked pyrimidine precursor.

- Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance coupling efficiency .

- Use of catalysts like Hünig’s base to stabilize intermediates during pyridinylamino group attachment .

- Validation : Monitor reaction progress via HPLC and confirm purity (>95%) using LC-MS and H NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- X-ray crystallography for absolute configuration verification (if crystalline).

- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for the sulfonamide and pyrimidine moieties.

- LogP determination via shake-flask method to predict membrane permeability .

- Key parameters : Melting point (mp) ranges (e.g., 120–150°C) and solubility profiles in aqueous buffers (pH 1–10) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported binding affinities of this compound to kinase targets?

- Case Study : Discrepancies in IC values for kinase inhibition (e.g., EGFR vs. VEGFR2) may arise from assay conditions (ATP concentration, buffer pH).

- Methodology :

- Perform surface plasmon resonance (SPR) to measure real-time binding kinetics under standardized ATP levels (1 mM) .

- Use isothermal titration calorimetry (ITC) to validate enthalpy-driven vs. entropy-driven binding .

- Cross-reference with structural analogs (e.g., 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) to identify substituent effects .

Q. How can computational modeling improve the design of derivatives with enhanced selectivity?

- Methodology :

- Employ molecular dynamics (MD) simulations to analyze ligand-receptor interactions, focusing on the fluorophenyl group’s role in hydrophobic pocket occupancy .

- Use free-energy perturbation (FEP) to predict the impact of substituting the pyridin-2-ylamino group with bulkier heterocycles .

- Validation : Synthesize top-scoring virtual hits and test selectivity across kinase panels (e.g., Janus kinase family) .

Q. What methodologies are recommended for investigating metabolic stability and toxicity in preclinical models?

- Methodology :

- In vitro microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation.

- Reactive metabolite screening via glutathione trapping and LC-MS/MS to identify toxic quinone-imine intermediates .

- In vivo PK/PD studies in rodent models, focusing on half-life extension through prodrug strategies (e.g., esterification of sulfonamide) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and bioavailability?

- Root Cause : Variability in solvent systems (e.g., DMSO vs. PEG-400) and particle size distribution.

- Resolution :

- Standardize dynamic light scattering (DLS) protocols to measure nanoparticle aggregation.

- Compare bioavailability using caco-2 cell monolayers vs. in situ intestinal perfusion models .

- Case Example : A 2023 study reported 2.5-fold higher solubility in simulated intestinal fluid (pH 6.8) than gastric fluid (pH 1.2), attributed to sulfonamide ionization .

Research Design Considerations

Q. What are the best practices for designing dose-response studies in cancer cell lines?

- Methodology :

- Use 3D spheroid models (e.g., HCT-116 colorectal cancer) to mimic tumor microenvironments.

- Combine with synergy screens (e.g., Checkerboard assay) to identify interactions with standard chemotherapeutics (e.g., 5-FU) .

- Data Interpretation : Calculate combination indices (CI < 1 indicates synergy) and validate via apoptosis assays (Annexin V/PI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.